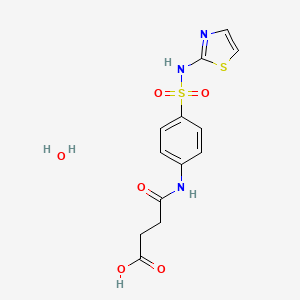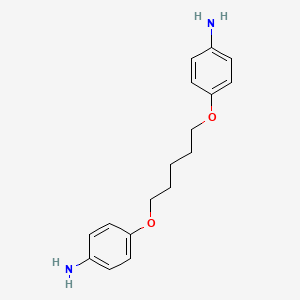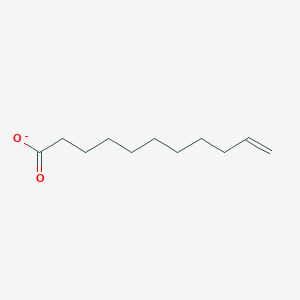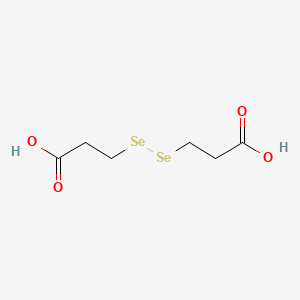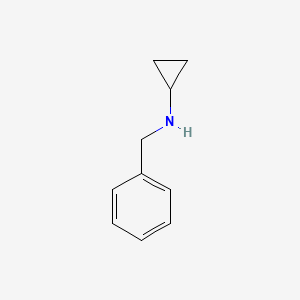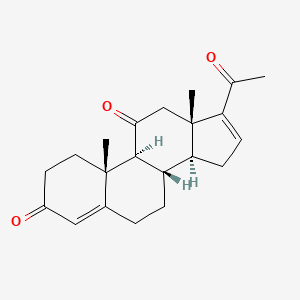
盐酸贝他司汀
描述
科学研究应用
盐酸贝他司汀具有广泛的科学研究应用:
作用机制
盐酸贝他司汀主要通过其对组胺受体的作用发挥其作用。 它是组胺 H1 受体的弱激动剂,是组胺 H3 受体的强拮抗剂 . 这种双重作用导致内耳血管扩张和通透性增加,这有助于降低内淋巴压力并减轻眩晕症状 . 此外,盐酸贝他司汀通过增加颈内动脉的血流量来改善脑循环 .
类似化合物:
氨乙基吡啶: 贝他司汀的这种代谢物对壶腹受体具有类似的作用.
羟乙基吡啶: 另一种具有可比特性的代谢物.
独特性: 盐酸贝他司汀因其对组胺受体的双重作用而独一无二,这使其在治疗眩晕和平衡障碍方面特别有效 . 与其他组胺类似物不同,盐酸贝他司汀具有公认的安全性,并在临床实践中得到广泛应用 .
安全和危害
未来方向
生化分析
Biochemical Properties
Betahistine mesilate primarily interacts with histamine receptors in the body. It acts as a partial agonist at histamine H1 receptors and as an antagonist at histamine H3 receptors . This dual action helps increase histamine turnover and release, particularly in the central nervous system and vestibular system . Betahistine mesilate also increases blood flow in the inner ear by dilating precapillary sphincters, which helps alleviate symptoms of vertigo .
Cellular Effects
Betahistine mesilate influences various cellular processes, particularly in the inner ear and central nervous system. It increases cochlear blood flow and enhances histamine turnover in the vestibular system . This results in improved vestibular compensation and reduced symptoms of vertigo. Betahistine mesilate also affects cell signaling pathways by modulating histamine receptors, which can influence gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of betahistine mesilate involves its interaction with histamine receptors. As a partial agonist at H1 receptors, it promotes vasodilation and increased permeability in the inner ear . As an antagonist at H3 receptors, it inhibits the negative feedback mechanism on histamine release, leading to increased histamine levels . This dual action helps restore balance and reduce vertigo symptoms in patients with Ménière’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, betahistine mesilate has shown stability over time, with no significant degradation observed during long-term studies . Its effects on cellular function, particularly in the vestibular system, have been consistent over extended periods. Long-term treatment with betahistine mesilate has been shown to reduce the frequency and severity of vertigo attacks in patients with Ménière’s disease .
Dosage Effects in Animal Models
Studies in animal models have shown that the effects of betahistine mesilate vary with different dosages. Low doses (0.2 mg/kg) have been found to improve balance and vestibular compensation, while higher doses (2 mg/kg) result in more pronounced effects . Very high doses may lead to adverse effects, such as increased histamine release and potential toxicity .
Metabolic Pathways
Betahistine mesilate is primarily metabolized into 2-pyridylacetic acid, an inactive metabolite . The metabolism of betahistine mesilate involves monoamine oxidase enzymes, which play a crucial role in its breakdown . This metabolic pathway ensures that betahistine mesilate is efficiently processed and excreted from the body, minimizing the risk of accumulation and toxicity .
Transport and Distribution
Betahistine mesilate is rapidly absorbed and distributed within the body. It has a high bioavailability and low protein binding, allowing it to reach target tissues effectively . Betahistine mesilate is primarily transported to the inner ear and central nervous system, where it exerts its therapeutic effects . Its distribution is facilitated by its ability to cross the blood-brain barrier and reach the vestibular system .
Subcellular Localization
Betahistine mesilate primarily localizes to the inner ear and central nervous system, where it interacts with histamine receptors . Its subcellular localization is influenced by its ability to cross cell membranes and reach specific compartments, such as the vestibular nuclei . This targeted localization ensures that betahistine mesilate exerts its effects precisely where needed, improving balance and reducing vertigo symptoms .
准备方法
合成路线和反应条件: 盐酸贝他司汀可以通过使贝他司汀与甲磺酸反应来合成。 一种方法包括将贝他司汀溶解在乙醇中,加入甲磺酸,然后通过冷却结晶产物 . 反应条件通常包括将混合物加热至约 50°C,然后冷却至 0°C 以获得盐酸贝他司汀的白色晶体 .
工业生产方法: 在工业环境中,盐酸贝他司汀的制备涉及类似的步骤,但规模更大。 该过程包括将贝他司汀溶解在合适的溶剂中,加入甲磺酸,然后在受控温度条件下结晶产物 . 然后过滤和干燥结晶的产物以获得最终化合物。
化学反应分析
反应类型: 盐酸贝他司汀会发生各种化学反应,包括氧化、还原和取代。
常用试剂和条件:
氧化: 贝他司汀可以氧化形成 2-吡啶乙酸,这是它的主要代谢物.
还原: 由于盐酸贝他司汀的结构稳定,还原反应不太常见。
取代: 取代反应可以在氨基上发生,其中可以引入不同的取代基。
主要产物: 从贝他司汀氧化形成的主要产物是 2-吡啶乙酸 . 这种代谢物没有活性,并通过尿液排出 .
属性
IUPAC Name |
methanesulfonic acid;N-methyl-2-pyridin-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2CH4O3S/c1-9-7-5-8-4-2-3-6-10-8;2*1-5(2,3)4/h2-4,6,9H,5,7H2,1H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJJDYGJCNTNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5638-76-6 (Parent) | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54856-23-4 | |
| Record name | Betahistine mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054856234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(ethylammonio)-N-methylpyridinium dimethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETAHISTINE MESILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1L0E3R43Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2,4-Dicarboxybutyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B1210302.png)
